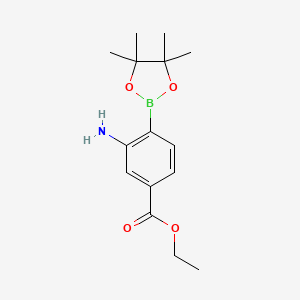

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of an amino group (-NH2) and a boronic ester group in its molecular structure. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to improve efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production process.

Types of Reactions:

Oxidation: The amino group in the compound can be oxidized to form a nitro group, resulting in the formation of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are often carried out in solvents like methanol or ethanol.

Major Products Formed:

Oxidation: 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Reduction: 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Substitution: Various boronic acid derivatives depending on the nucleophile used

作用機序

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, sugars, and other biological molecules, which could suggest a wide range of potential targets .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols in biological systems, such as the hydroxyl groups in carbohydrates or the side chains of serine, threonine, and tyrosine residues in proteins . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Given the reactivity of boronic acids, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving molecules with diol groups .

Pharmacokinetics

They are primarily metabolized through conjugation reactions and are excreted in the urine .

Result of Action

The ability of boronic acids to form reversible covalent bonds with biological molecules suggests that this compound could potentially alter the function of its target molecules, leading to various downstream effects .

Action Environment

Environmental factors such as pH and the presence of diol-containing molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with optimal activity often observed at physiological pH .

科学的研究の応用

Chemical Properties and Structure

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a molecular formula of C11H21BO4 and a molecular weight of approximately 228.09 g/mol. The presence of the dioxaborolane moiety enhances its utility in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its boron-containing structure allows for the formation of carbon-boron bonds which are crucial in various coupling reactions such as:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. This compound can be used to synthesize pharmaceuticals and agrochemicals through this method.

- Borylation Reactions : The compound can be utilized in borylation processes to introduce boron into organic molecules selectively.

Biological Applications

The biological properties of this compound have been explored in various studies:

- Anticancer Activity : Research indicates that compounds containing the dioxaborolane structure exhibit potential anticancer properties. Ethyl 3-amino derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Drug Development : The compound's bioactive properties make it a candidate for further development into therapeutic agents targeting specific diseases. Its ability to modify biological pathways can be harnessed in drug design.

Material Science

In materials science, this compound is being studied for its potential use in:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can act as a cross-linking agent or modifier in polymer formulations.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined the effects of various dioxaborolane derivatives on cancer cell lines. Ethyl 3-amino derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF7), suggesting a pathway for developing new anticancer agents based on this scaffold.

Case Study 2: Synthesis of Biaryls

In a research article from Organic Letters, researchers successfully used this compound in a Suzuki coupling reaction to synthesize complex biaryl structures that are precursors for pharmaceuticals.

類似化合物との比較

Ethyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound differs by the presence of a nitro group instead of an amino group.

Ethyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a hydroxyl group instead of an amino group.

Ethyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a chlorine atom instead of an amino group.

Uniqueness: Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group, which allows for diverse chemical reactivity and applications in various fields.

生物活性

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C15H21BO4

- CAS Number : 302577-73-7

- Molecular Weight : 228.093 g/mol

The compound features a dioxaborolane moiety that is known for its stability and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps starting from simpler aromatic compounds. The general synthetic route includes:

- Formation of the Dioxaborolane Group : This is achieved through the reaction of boronic acids with diols under controlled conditions.

- Amination Reaction : The introduction of the amino group occurs via nucleophilic substitution on an appropriate benzoate derivative.

- Esterification : The final product is obtained by esterifying the carboxylic acid with ethyl alcohol.

Anticancer Properties

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer activity. A study focusing on similar derivatives found that they can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance:

- IC50 values for related compounds ranged from 0.56 µM to 1.6 µM against various cancer cell lines .

The mechanism involves inducing apoptosis in cancer cells by disrupting microtubule dynamics.

Antimicrobial Activity

Benzoxaboroles and their derivatives have been noted for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics that allow interaction with bacterial cell walls or metabolic pathways.

Study on Antiproliferative Effects

In a comparative study of various benzoate derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.56 | Tubulin Inhibition |

| Compound B | HL-60 (Leukemia) | 1.0 | Apoptosis Induction |

| Ethyl 3-amino... | Multiple Lines | TBD | TBD |

The results indicated that derivatives with a dioxaborolane group showed enhanced potency compared to standard treatments .

特性

IUPAC Name |

ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDWZYDAKIIASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。